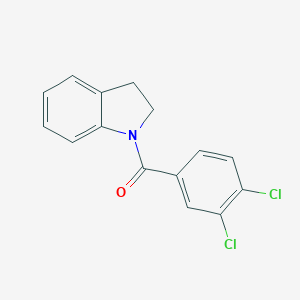
(3,4-Dichlorophenyl)(indolin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dichlorophenyl)(indolin-1-yl)methanone, also known as DIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of (3,4-Dichlorophenyl)(indolin-1-yl)methanone is not fully understood. However, it has been reported to act on various molecular targets such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. It has been found to inhibit the activity of these targets, leading to its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, this compound has been found to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using (3,4-Dichlorophenyl)(indolin-1-yl)methanone in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a suitable compound for various research studies. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to use in certain experiments that require a water-soluble compound.
未来方向
There are various future directions for the research on (3,4-Dichlorophenyl)(indolin-1-yl)methanone. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases and oxidative stress-related diseases. Furthermore, this compound can potentially be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Overall, this compound has shown great promise in scientific research and has the potential to be used in various therapeutic applications.
科学研究应用
(3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have various potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-tumor activities. In addition, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been found to have antibacterial and antifungal activities and can potentially be used in the development of new antibiotics.
属性
CAS 编号 |
61589-15-9 |
|---|---|
分子式 |
C15H11Cl2NO |
分子量 |
292.2 g/mol |
IUPAC 名称 |
(3,4-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-6-5-11(9-13(12)17)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2 |
InChI 键 |
KWLAFLHFDMLAHB-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)



![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)